7-Methoxyimidazo[1,2-a]pyridine 7-Methoxyimidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.: 342613-71-2
VCID: VC0140990
InChI: InChI=1S/C8H8N2O/c1-11-7-2-4-10-5-3-9-8(10)6-7/h2-6H,1H3
SMILES: COC1=CC2=NC=CN2C=C1
Molecular Formula: C8H8N2O
Molecular Weight: 148.165

7-Methoxyimidazo[1,2-a]pyridine

CAS No.: 342613-71-2

Cat. No.: VC0140990

Molecular Formula: C8H8N2O

Molecular Weight: 148.165

* For research use only. Not for human or veterinary use.

7-Methoxyimidazo[1,2-a]pyridine - 342613-71-2

Specification

CAS No. 342613-71-2
Molecular Formula C8H8N2O
Molecular Weight 148.165
IUPAC Name 7-methoxyimidazo[1,2-a]pyridine
Standard InChI InChI=1S/C8H8N2O/c1-11-7-2-4-10-5-3-9-8(10)6-7/h2-6H,1H3
Standard InChI Key JARHRSPZSZITEF-UHFFFAOYSA-N
SMILES COC1=CC2=NC=CN2C=C1

Introduction

Chemical Properties and Structure

7-Methoxyimidazo[1,2-a]pyridine has the molecular formula C8H8N2O as identified in the PubChem database . The compound consists of a fused bicyclic system comprising imidazole and pyridine rings, with a methoxy substituent at position 7. Based on the structural characteristics of the imidazo[1,2-a]pyridine parent compound and related derivatives, we can compile the following data:

Table 1: Physical and Chemical Properties of 7-Methoxyimidazo[1,2-a]pyridine and Related Compounds

Property7-Methoxyimidazo[1,2-a]pyridineImidazo[1,2-a]pyridine (Parent)
Molecular FormulaC8H8N2OC7H6N2
Molecular Weight148.16 g/mol (calculated)118.136 g/mol
DensityNot reported1.1±0.1 g/cm³
Boiling PointNot reported103°C (1 mmHg)
Flash PointNot reported113°C
Physical AppearanceLikely crystalline solidNot specified

The parent imidazo[1,2-a]pyridine compound has a density of approximately 1.1±0.1 g/cm³ and a boiling point of 103°C under reduced pressure (1 mmHg) . The methoxy substitution in 7-methoxyimidazo[1,2-a]pyridine would likely increase both the molecular weight and boiling point compared to the unsubstituted parent compound.

Structurally, the imidazo[1,2-a]pyridine system typically exhibits planarity, with potential for slight deviation from coplanarity depending on substituents. This planar structure facilitates potential π-π stacking interactions in crystal structures and with biological targets, which could be relevant for its pharmaceutical applications.

MethodCatalyst/ReagentsConditionsPotential YieldAdvantages
FeCl3-CatalyzedFeCl3, nitromethane, DMF110°C, 5h70-78% (for related compounds)Well-established procedure
Ultrasound-AssistedIodine, [BMIM]BF435-45°C, 2.5h + base treatment53-82% (for related compounds)Milder conditions, shorter reaction time

These synthesis methods would need to be optimized specifically for 7-methoxyimidazo[1,2-a]pyridine, with particular attention to the regioselectivity of the reaction to ensure the methoxy group is positioned correctly.

Structural Characteristics and Crystal Properties

X-ray crystallographic studies of imidazo[1,2-a]pyridine derivatives have revealed important structural features that could inform our understanding of 7-methoxyimidazo[1,2-a]pyridine:

These observations suggest that the imidazo[1,2-a]pyridine core tends to maintain planarity, while substituents may adopt various conformations depending on their nature and position. The methoxy group in 7-methoxyimidazo[1,2-a]pyridine would likely influence the electron density distribution across the aromatic system, potentially affecting molecular interactions and crystal packing.

Structure-Activity Relationship Considerations

When considering potential applications of 7-methoxyimidazo[1,2-a]pyridine, several structure-activity relationship factors should be evaluated:

  • The methoxy group at position 7 would serve as an electron-donating substituent, increasing electron density in the aromatic system

  • This substituent provides additional hydrogen bond acceptor capability, potentially enhancing interactions with biological targets

  • The methoxy group may influence lipophilicity and membrane permeability, affecting pharmacokinetic properties

  • Position 7 substitution could impact the molecular conformation and crystal packing compared to other regioisomers

Comparative studies with other substituted imidazo[1,2-a]pyridines would be valuable for establishing comprehensive structure-activity relationships.

Research and Development Outlook

The imidazo[1,2-a]pyridine scaffold continues to attract significant research interest due to its versatile biological activities. As stated in one study:

"These results indicate that readily synthesized imidazo[1,2-a]pyridine-3-carboxamides are an exciting new class of potent, selective anti-TB agents that merit additional development opportunities."

For 7-methoxyimidazo[1,2-a]pyridine specifically, future research directions might include:

  • Comprehensive biological screening against various targets, particularly focusing on antimycobacterial, anticholinesterase, and cardiovascular applications

  • Optimization of synthesis methods to improve yield and purity

  • Detailed structural characterization, including X-ray crystallography

  • Pharmacokinetic and pharmacodynamic studies to evaluate drug-like properties

  • Computational modeling to predict interactions with potential biological targets

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